2-Hydroxy-4-methylthiobutanamide
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Overview
Description
2-Hydroxy-4-methylthiobutanamide is an organic compound with the molecular formula C5H11NO2S It is a derivative of butanamide, featuring both a hydroxy group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-4-methylthiobutanamide can be synthesized through the hydrolysis of 2-hydroxy-4-methylthiobutanenitrile. The process involves introducing an aqueous mineral acid into a nitrile hydrolysis reactor, where 2-hydroxy-4-methylthiobutanenitrile is continually hydrolyzed to produce this compound .
Industrial Production Methods
In industrial settings, the continuous hydrolysis process is employed. This involves the use of a continuous stirred tank reactor for the nitrile hydrolysis, followed by an amide hydrolysis flow reactor to produce the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methylthiobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-hydroxy-4-methylthiobutanoic acid.
Reduction: Reduction reactions can convert it back to its nitrile precursor.
Substitution: The hydroxy and methylthio groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the specific substitution reaction, but typically involve nucleophiles or electrophiles.
Major Products
Oxidation: 2-Hydroxy-4-methylthiobutanoic acid.
Reduction: 2-Hydroxy-4-methylthiobutanenitrile.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
2-Hydroxy-4-methylthiobutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methylthiobutanamide involves its interaction with various molecular targets. It can act as a precursor to other biologically active compounds, influencing metabolic pathways and cellular processes. The specific pathways and targets depend on the context of its use and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methylthiobutanoic acid: This compound is structurally similar but features a carboxylic acid group instead of an amide group.
2-Hydroxy-4-methylthiobutanenitrile: The nitrile precursor to 2-Hydroxy-4-methylthiobutanamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C5H11NOS |
---|---|
Molecular Weight |
133.21 g/mol |
IUPAC Name |
2-hydroxypentanethioamide |
InChI |
InChI=1S/C5H11NOS/c1-2-3-4(7)5(6)8/h4,7H,2-3H2,1H3,(H2,6,8) |
InChI Key |
DOLNLDKZJKDWLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=S)N)O |
Origin of Product |
United States |
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